2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
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Overview
Description
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound with a unique bicyclic structure It consists of a pyrimidine ring fused to an oxazine ring, with a chlorine atom attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired bicyclic structure . The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazine ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups, such as hydroxyl or carbonyl groups, can be obtained.
Reduction Products: Dihydro derivatives with reduced oxazine rings are common products.
Scientific Research Applications
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine: A similar compound with slight structural variations.
Pyrimido[4,5-d]pyrimidines: Compounds with a similar bicyclic structure but different ring fusion patterns.
Pyrimido[5,4-d]pyrimidines: Another class of bicyclic compounds with different nitrogen positions in the rings.
Uniqueness
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is unique due to its specific ring fusion and the presence of a chlorine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)8-1-2-11-4/h3H,1-2H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQORXHFUXETMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(N=C2N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303587-99-6 |
Source
|
Record name | 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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